Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS No.: 1159825-53-2
Cat. No.: VC5024809
Molecular Formula: C16H18N2O2
Molecular Weight: 270.332
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159825-53-2 |
|---|---|
| Molecular Formula | C16H18N2O2 |
| Molecular Weight | 270.332 |
| IUPAC Name | benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate |
| Standard InChI | InChI=1S/C16H18N2O2/c17-10-13-8-14-6-7-15(9-13)18(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-9,11H2 |
| Standard InChI Key | ZAGQLJCLLMBJEN-UHFFFAOYSA-N |
| SMILES | C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)C#N |
Introduction
Synthesis and Preparation
The synthesis of 8-azabicyclo[3.2.1]octane derivatives often involves complex steps, including reduction, hydrogenation, and substitution reactions. For example, the preparation of 3-cyano-8-substituted-8-azabicyclo[3.2.1]octanes can involve reducing a precursor compound using methods such as borohydride reduction or catalytic hydrogenation . The specific synthesis of benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate would likely require similar techniques, with adjustments to introduce the cyano and benzyl groups.
Biological and Chemical Significance
The 8-azabicyclo[3.2.1]octane scaffold is central to tropane alkaloids, which exhibit a range of biological activities, including potential applications in medicine . While specific data on benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate is limited, related compounds are used as intermediates in the synthesis of insecticides and other biologically active compounds .
Comparison with Related Compounds
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